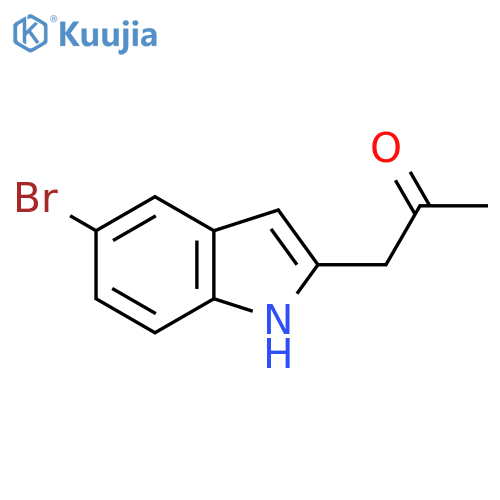Cas no 1782658-39-2 (1-(5-bromo-1H-indol-2-yl)propan-2-one)

1782658-39-2 structure
商品名:1-(5-bromo-1H-indol-2-yl)propan-2-one
1-(5-bromo-1H-indol-2-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-1H-indol-2-yl)propan-2-one
- 1782658-39-2
- EN300-1921041
-
- インチ: 1S/C11H10BrNO/c1-7(14)4-10-6-8-5-9(12)2-3-11(8)13-10/h2-3,5-6,13H,4H2,1H3
- InChIKey: AGSHGTOADDYCLD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(CC(C)=O)N2
計算された属性
- せいみつぶんしりょう: 250.99458g/mol
- どういたいしつりょう: 250.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 32.9Ų
1-(5-bromo-1H-indol-2-yl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921041-2.5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-0.25g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-10g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 10g |
$5283.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-5.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1921041-10.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1921041-0.1g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 5g |
$3562.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-1.0g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1921041-0.5g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1921041-0.05g |
1-(5-bromo-1H-indol-2-yl)propan-2-one |
1782658-39-2 | 0.05g |
$1032.0 | 2023-09-17 |
1-(5-bromo-1H-indol-2-yl)propan-2-one 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1782658-39-2 (1-(5-bromo-1H-indol-2-yl)propan-2-one) 関連製品
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量